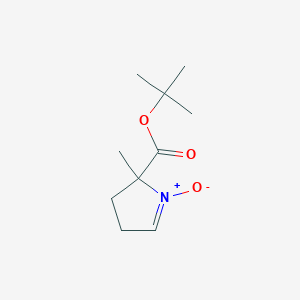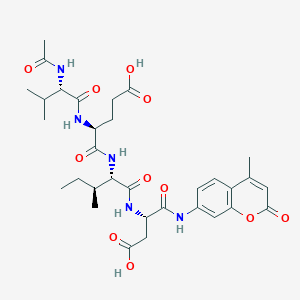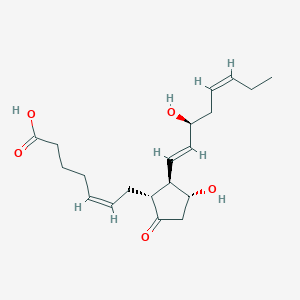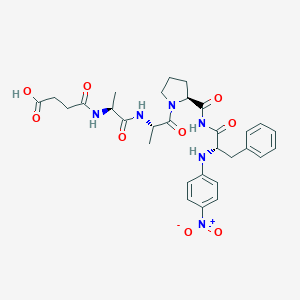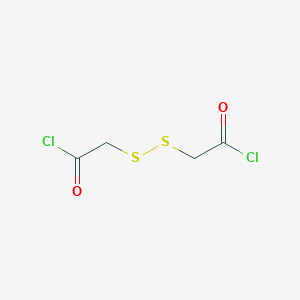
2,2'-Disulfanediyldiacetylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-Disulfanediyldiacetylchloride, also known as DSDACl, is a chemical compound that has been widely used in scientific research as a cross-linking reagent. It is a colorless liquid with a pungent odor and is highly reactive towards nucleophiles. DSDACl is commonly used in biochemistry and molecular biology to cross-link proteins and nucleic acids, as well as to modify the surface of nanoparticles.
Mechanism Of Action
2,2'-Disulfanediyldiacetylchloride is a bifunctional cross-linking reagent that forms covalent bonds between two nucleophiles. The reaction occurs through the displacement of the chloride ion by a nucleophile, resulting in the formation of a stable thioether bond. The reaction is typically carried out under mild conditions and does not require the use of a catalyst.
Biochemical And Physiological Effects
2,2'-Disulfanediyldiacetylchloride has been shown to have minimal toxicity and does not have any significant effects on the physiological functions of cells. However, it is important to note that the use of 2,2'-Disulfanediyldiacetylchloride should be carefully controlled to avoid any unintended effects on the biological system being studied.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2,2'-Disulfanediyldiacetylchloride as a cross-linking reagent is its high reactivity towards nucleophiles. This allows for the efficient cross-linking of proteins and nucleic acids, even at low concentrations. Additionally, 2,2'-Disulfanediyldiacetylchloride is relatively easy to use and does not require the use of harsh conditions or specialized equipment.
However, there are also some limitations to using 2,2'-Disulfanediyldiacetylchloride in lab experiments. One of the main limitations is its potential to form non-specific cross-links, which can interfere with the interpretation of experimental results. Additionally, 2,2'-Disulfanediyldiacetylchloride can be difficult to remove from cross-linked samples, which can make downstream analysis more challenging.
Future Directions
There are several potential future directions for the use of 2,2'-Disulfanediyldiacetylchloride in scientific research. One area of interest is the development of new cross-linking strategies that can minimize the formation of non-specific cross-links. Another potential direction is the use of 2,2'-Disulfanediyldiacetylchloride in the modification of nanoparticles for targeted drug delivery. Additionally, there is potential for the use of 2,2'-Disulfanediyldiacetylchloride in the development of new diagnostic tools for the detection of protein-protein interactions. Overall, the versatility and reactivity of 2,2'-Disulfanediyldiacetylchloride make it a promising reagent for a wide range of applications in scientific research.
Synthesis Methods
The synthesis of 2,2'-Disulfanediyldiacetylchloride involves the reaction of thionyl chloride with diacetyl disulfide. The reaction is typically carried out under anhydrous conditions and at elevated temperatures. The resulting product is purified by distillation or chromatography.
Scientific Research Applications
2,2'-Disulfanediyldiacetylchloride has been extensively used in scientific research as a cross-linking reagent. It has been used to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. 2,2'-Disulfanediyldiacetylchloride has also been used to modify the surface of nanoparticles for various biomedical applications.
properties
IUPAC Name |
2-[(2-chloro-2-oxoethyl)disulfanyl]acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O2S2/c5-3(7)1-9-10-2-4(6)8/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYNFUDMWCCZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)SSCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O2S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Disulfanediyldiacetylchloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

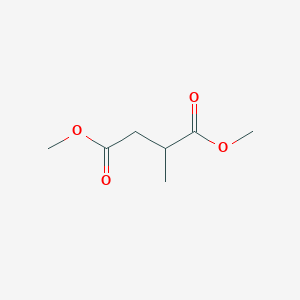
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)


